4-(((5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole
Description
Properties
IUPAC Name |
4-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-11-15(12(2)24-22-11)8-25-18-17-16(9-26-19(17)21-10-20-18)13-4-6-14(23-3)7-5-13/h4-7,9-10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGANFJZVHVGOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.45 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. A study evaluated various derivatives and found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Mycobacterium tuberculosis | 8 |
The presence of specific substituents on the thieno[2,3-d]pyrimidine ring appears crucial for enhancing antimicrobial efficacy .
Anti-inflammatory Activity
Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases . In vivo studies demonstrated that these compounds significantly reduced paw edema in rat models, indicating effective anti-inflammatory properties comparable to established drugs like Indomethacin .
Cytotoxicity
The cytotoxic effects of this compound were assessed in several cancer cell lines. Preliminary results indicated that it exhibits selective cytotoxicity against certain tumor cells while showing minimal toxicity to normal cells. The half-maximal inhibitory concentration (IC50) values varied across different cell lines but generally fell within the range of 10-30 µM .
Case Studies
- Study on Antimicrobial Efficacy : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against various microbial strains. The study highlighted that modifications at the 5-position significantly influenced antimicrobial activity and suggested further exploration into structure-activity relationships (SAR) .
- Inflammation Model : In a rat model of inflammation, compounds structurally related to this compound demonstrated a marked reduction in inflammatory markers when compared to controls .
Comparison with Similar Compounds
Key Research Findings
- Thioether vs. Thioxo Groups : The thioether linkage in the main compound improves stability under basic conditions compared to thioxo-containing analogues like Inhibitor F .
- Aryl Substituents : The 4-methoxyphenyl group enhances binding affinity in hydrophobic pockets compared to 4-methylphenyl (as in ) due to its electron-donating methoxy group .
- Isoxazole Moieties : The 3,5-dimethylisoxazole contributes to metabolic resistance, a critical advantage over morpholine-substituted derivatives like 21a, which may undergo rapid oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
